molecular formula C25H30N2O6 B12165377 (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12165377
M. Wt: 454.5 g/mol
InChI Key: VZDPTKWDMRLUSL-LSDHQDQOSA-N
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Description

4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzoyl Group: This step often involves the use of benzoyl chloride in the presence of a base.

    Attachment of the Dimethylamino Propyl Group: This can be done through a nucleophilic substitution reaction using dimethylaminopropylamine.

    Addition of the Hydroxy and Trimethoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity that are not commonly found in other similar compounds.

Properties

Molecular Formula

C25H30N2O6

Molecular Weight

454.5 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H30N2O6/c1-26(2)12-9-13-27-21(17-14-18(31-3)24(33-5)19(15-17)32-4)20(23(29)25(27)30)22(28)16-10-7-6-8-11-16/h6-8,10-11,14-15,21,28H,9,12-13H2,1-5H3/b22-20+

InChI Key

VZDPTKWDMRLUSL-LSDHQDQOSA-N

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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